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Compound of Interest

Compound Name: PF-4479745

Cat. No.: B610036 Get Quote

An in-depth analysis of PF-00477736, a potent and selective Checkpoint Kinase 1 (Chk1)

inhibitor, reveals its strategic role in oncology as a potentiator of DNA-damaging chemotherapy.

Developed to exploit the genomic instability of cancer cells, this molecule targets a critical node

in the DNA Damage Response (DDR) pathway, offering a therapeutic window for cancers with

specific genetic defects, such as p53 mutations.

Discovery and Rationale
The development of PF-00477736 is rooted in the concept of synthetic lethality. Many tumors

have a defective G1 checkpoint due to mutations in the p53 tumor suppressor gene.[1] This

makes them heavily reliant on the S and G2-M checkpoints for DNA repair and survival,

particularly when challenged with cytotoxic agents that induce DNA damage.[1] Checkpoint

Kinase 1 (Chk1) is a pivotal kinase that governs these remaining checkpoints.[1][2] The

therapeutic strategy is that inhibiting Chk1 in p53-deficient cancer cells will override this last

defense mechanism, leading to catastrophic mitotic entry with damaged DNA and subsequent

cell death, while leaving normal, p53-competent cells relatively unharmed.[1][3]

PF-00477736 was identified as a potent, ATP-competitive small-molecule inhibitor of Chk1,

designed to breach this last checkpoint defense in tumor cells.[1][3]

Mechanism of Action and Signaling Pathway
Upon DNA damage, Chk1 is activated and phosphorylates downstream targets like Cdc25C,

preventing its entry into the nucleus and thereby inhibiting the activation of the Cyclin B-CDK1

complex required for mitotic entry. By inhibiting Chk1, PF-00477736 prevents these
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phosphorylation events, allowing damaged cells to prematurely enter mitosis, a process termed

"mitotic catastrophe," which ultimately leads to apoptosis.[4]
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Caption: Simplified Chk1 signaling pathway and the inhibitory action of PF-00477736.

Biochemical and Cellular Potency
PF-00477736 demonstrates high potency for Chk1 with significant selectivity over other

kinases, including the structurally similar Chk2 and the key cell cycle kinase CDK1. This

selectivity is crucial for minimizing off-target effects.

Parameter Target/Cell Line Value Reference

Ki Chk1 0.49 nM [1][3][5]

IC50 Chk1 0.49 nM [5]

Chk2 47 nM [4][5]

CDK1 9.9 µM [5]

VEGFR2 8 nM [4]

Fms (CSF1R) 10 nM [4]

EC50
G2 Arrest Abrogation

(CA46 cells)
45 nM [5]

G2 Arrest Abrogation

(HeLa cells)
38 nM [5]

G2 Arrest Abrogation

(HT29 cells)
42 nM [5]

Preclinical Development Workflow
The preclinical evaluation of PF-00477736 followed a standard drug discovery cascade,

moving from biochemical validation to cellular assays and finally to in vivo animal models to

confirm its therapeutic hypothesis.
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Caption: Preclinical evaluation workflow for PF-00477736.
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In Vivo Efficacy and Pharmacokinetics
In animal models, PF-00477736 demonstrated its ability to enhance the anti-tumor activity of

gemcitabine in a dose-dependent manner without increasing the systemic toxicity commonly

associated with cytotoxic agents.[1][5] This suggests a favorable therapeutic index, selectively

targeting cancer cells over normal proliferating cells.[3][5]

Parameter Species Value Dosing Reference

Terminal Half-life

(T1/2)
Rat 2.9 hours 4 mg/kg i.v. [4]

AUC Rat 5.72 µg·hr/mL 4 mg/kg i.v. [4]

Plasma

Clearance (CLp)
Rat 11.8 mL/min/kg 4 mg/kg i.v. [4]

Experimental Protocols
Biochemical Kinase Assay (Coupled-Enzyme Assay)
The inhibitory activity of PF-00477736 on Chk1 was determined using a coupled-enzyme

assay.

Reaction Mixture: The assay was performed in a 96-well plate containing a buffer of 50 mM

TRIS (pH 7.5), 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, and 28 units of lactate

dehydrogenase.

Enzyme and Substrate: Recombinant Chk1 enzyme was incubated with its specific peptide

substrate.

Initiation: The reaction was initiated by the addition of ATP.

Detection: The conversion of NADH to NAD+, which is stoichiometrically coupled to ADP

formation by pyruvate kinase and lactate dehydrogenase, was monitored by the decrease in

absorbance at 340 nm.
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Analysis: Ki values were calculated from the reaction rates at different inhibitor

concentrations.[4]

Cellular Checkpoint Abrogation Assay (Dot-Blot)
This assay measured the ability of PF-00477736 to override a DNA damage-induced G2

checkpoint.

Cell Culture: p53-mutated human cancer cell lines (e.g., CA46, HeLa, HT29) were cultured

under standard conditions.[5]

Induction of Arrest: Cells were treated with a DNA-damaging agent, such as camptothecin, to

induce G2 cell cycle arrest.[5]

Inhibitor Treatment: Cells were then incubated with varying concentrations of PF-00477736.

Analysis: Checkpoint abrogation was quantified by measuring the phosphorylation of a key

cell cycle protein (e.g., histone H3) via a dot-blot assay, which indicates entry into mitosis.

EC50 values were determined from the dose-response curves.[5]

In Vivo Xenograft Studies
The in vivo efficacy was evaluated in mouse xenograft models.

Model System: Nude mice were subcutaneously implanted with human tumor cells, such as

Colo205.[5]

Treatment Groups: Once tumors reached a specified volume, mice were randomized into

groups: vehicle control, gemcitabine alone, PF-00477736 alone, and the combination of

gemcitabine and PF-00477736.

Dosing: Gemcitabine was administered at its maximum tolerated dose, and PF-00477736

was given at various doses.[5]

Endpoints: Tumor volume was measured regularly. Systemic toxicity was monitored by

assessing body weight changes.[5] The potentiation of anti-tumor activity was determined by

comparing tumor growth inhibition between the combination group and the single-agent

groups.[1]
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Logical Framework for Combination Therapy
The decision to pursue PF-00477736 as a combination agent is based on a clear synthetic

lethality hypothesis.
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Caption: Logical framework for the synthetic lethality approach using PF-00477736.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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